Kafocin - 22202-75-1

Kafocin

Catalog Number: EVT-430881
CAS Number: 22202-75-1
Molecular Formula: C18H19N3O6S
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cefaloglycin is a cephalosporin antibiotic containing at the 7beta-position of the cephem skeleton an (R)-amino(phenyl)acetamido group. It has a role as an antimicrobial agent. It is a cephalosporin and a beta-lactam antibiotic allergen.
A cephalorsporin antibiotic that is no longer commonly used.
Cephaloglycin is a semisynthetic first-generation cephalosporin with antibacterial activity. Cephaloglycin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Cephaloglycin Anhydrous is the anhydrous form of cephaloglycin, a semisynthetic first-generation cephalosporin with antibacterial activity. Cephaloglycin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
A cephalorsporin antibiotic.
Source and Classification

Kafocin is classified under the category of antibiotics and specifically as a fluoroquinolone. Fluoroquinolones are characterized by their broad-spectrum activity against Gram-positive and Gram-negative bacteria. Kafocin's synthesis is rooted in the need for effective alternatives to existing antibiotics, particularly those that exhibit resistance mechanisms.

Synthesis Analysis

Methods and Technical Details

The synthesis of Kafocin involves several steps that typically include:

  1. Starting Material: The synthesis begins with ciprofloxacin as the base compound.
  2. Modification: Chemical modifications are performed to enhance the antibacterial activity and reduce toxicity. This may involve altering functional groups or introducing new moieties.
  3. Characterization Techniques: Various analytical techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.

For instance, a recent study highlighted the use of FT-IR spectroscopy to identify functional groups in Kafocin, showing characteristic absorption peaks that correspond to specific molecular vibrations .

Molecular Structure Analysis

Structure and Data

Kafocin's molecular structure is derived from ciprofloxacin, featuring a bicyclic core with a fluorine atom and a carboxylic acid group. The chemical formula can be represented as C17H18FN3O3, with a molar mass of approximately 345.35 g/mol. The structural modifications made during synthesis aim to optimize its interaction with bacterial targets.

Structural Features

  • Bicyclic Core: Essential for antibiotic activity.
  • Fluorine Atom: Enhances potency.
  • Carboxylic Acid Group: Plays a crucial role in solubility and bioavailability.
Chemical Reactions Analysis

Reactions and Technical Details

Kafocin undergoes various chemical reactions that contribute to its antibacterial properties:

  1. Target Interaction: It primarily inhibits bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.
  2. Mechanism of Action: The binding affinity of Kafocin to these enzymes disrupts bacterial cell division, leading to cell death.

The reaction pathways are often studied using kinetic assays that measure the inhibition rates against target enzymes .

Mechanism of Action

Process and Data

Kafocin exerts its antibacterial effects through:

  • Inhibition of DNA Gyrase: By binding to the enzyme, Kafocin prevents the supercoiling necessary for DNA replication.
  • Inhibition of Topoisomerase IV: This enzyme is crucial for separating replicated DNA strands; inhibition leads to cell death.

Quantitative data from studies indicate that Kafocin has a higher binding affinity compared to its parent compound, ciprofloxacin, suggesting improved efficacy against resistant strains .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents, which enhances its bioavailability.

Chemical Properties

  • Stability: Kafocin exhibits stability under various pH conditions but may degrade under extreme temperatures or light exposure.
  • Melting Point: The melting point is generally around 160–165 °C, indicating good thermal stability.

Analytical studies have confirmed these properties through techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Applications

Scientific Uses

Kafocin is primarily applied in:

  • Antimicrobial Therapy: Effective against a broad range of bacterial infections, particularly those resistant to conventional antibiotics.
  • Research: Used in studies examining antibiotic resistance mechanisms and developing new derivatives with enhanced properties.

Recent research highlights its potential in treating infections caused by multi-drug resistant bacteria, showcasing its importance in modern medicine .

Introduction to Kafocin

Historical Context of Beta-Lactam Antibiotics

The development of beta-lactam antibiotics constitutes a transformative chapter in antimicrobial chemotherapy:

  • Penicillin Precursors: Alexander Fleming's 1928 penicillin discovery initiated the beta-lactam era, demonstrating unprecedented efficacy against Gram-positive pathogens. The limited stability and spectrum of natural penicillins drove synthetic modification efforts [7].
  • Cephalosporin Emergence: Giuseppe Brotzu's 1945 isolation of Cephalosporium acremonium from Sardinian seawaters yielded the first cephalosporin C nucleus. The superior beta-lactamase resistance of this core structure compared to penicillins catalyzed intensive derivatization programs [1].
  • Generational Evolution: First-generation cephalosporins (1960s-1970s) prioritized Gram-positive coverage with moderate Gram-negative activity. Kafocin emerged during this critical transition period from naturally derived to semisynthetic beta-lactams, representing early pharmaceutical optimization of the cephalosporin scaffold [7] [10].

Table 1: Beta-Lactam Antibiotic Generational Development

GenerationTime PeriodRepresentative AgentsPrimary Spectrum Emphasis
Natural Penicillins1940sPenicillin GGram-positive cocci
First-Gen Cephalosporins1960sCefazolin, KafocinStaphylococci, Streptococci
Second-Gen Cephalosporins1970sCefuroxime, CefoxitinExtended Gram-negative
Third-Gen Cephalosporins1980sCeftriaxone, CefotaximeEnterobacteriaceae, Pseudomonads

Kafocin’s Discovery and Development Timeline

Kafocin's development pathway exemplifies the integrated drug discovery approaches emerging in the mid-20th century:

  • 1959-1962: Eli Lilly researchers identified the cephaloglycin molecule through systematic side-chain modifications of cephalosporin C. The dihydrate form demonstrated optimal stability and in vitro activity [1].
  • 1964: First human trials established proof-of-concept for oral absorption, distinguishing it from contemporaneous parenteral cephalosporins like cefazolin (DB01327) [2].
  • 1967-1970: Clinical adoption was limited by pharmacokinetic challenges, particularly rapid renal clearance and metabolite formation. Despite promising antimicrobial properties, development resources shifted to next-generation cephalosporins with improved bioavailability profiles [10].
  • Current Status: While not clinically prominent today, Kafocin remains a structurally significant reference compound in antimicrobial research and a case study in early cephalosporin optimization challenges.

Taxonomic Classification and Pharmacological Category

Kafocin's classification reflects its structural and functional properties within standardized drug categorization systems:

  • Chemical Taxonomy:
  • Core Structure: 7-Aminocephalosporanic acid derivative
  • Substitutions: D-phenylglycine at R1 position (enhanced Gram-positive penetration)
  • Molecular Formula: C₁₆H₁₇N₃O₅S (dihydrate form) [2] [4]
  • ATC Classification:
  • Level 1: J (Anti-infectives for systemic use)
  • Level 2: J01 (Antibacterials for systemic use)
  • Level 3: J01D (Other beta-lactam antibacterials)
  • Level 4: J01DA (Cephalosporins)
  • Level 5: J01DA09 (Specific code for cephaloglycin)This classification places Kafocin within the broader cephalosporin class alongside agents like cefalexin (J01DA01) and cefazolin (J01DA04) [5].
  • Pharmacological Properties: As a beta-lactam antibiotic, Kafocin irreversibly inhibits penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis. Its bactericidal activity follows concentration-independent pharmacodynamics [7].

Research Objectives and Knowledge Gaps

Despite its historical significance, Kafocin exhibits substantial research deficiencies when analyzed through systematic frameworks:

  • Evidence Gaps:
  • Limited contemporary susceptibility data against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producers
  • Insufficient comparative effectiveness studies versus other first-generation cephalosporins [8]
  • Methodological Gaps:
  • Historical studies used non-standardized broth dilution methods incompatible with current CLSI/EUCAST guidelines
  • No pharmacokinetic/pharmacodynamic modeling using modern analytic techniques [3] [6]
  • Population Gaps:
  • Absence of pediatric pharmacokinetic studies
  • Minimal data regarding tissue penetration beyond urinary concentrations [8]
  • Mechanistic Research Needs:
  • Molecular basis for its reportedly lower hydrolysis by AmpC beta-lactamases compared to analogues
  • Potential immunomodulatory effects independent of antibacterial activity [9]

Properties

CAS Number

22202-75-1

Product Name

Kafocin

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C18H19N3O6S

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C18H19N3O6S/c1-9(22)27-7-11-8-28-17-13(16(24)21(17)14(11)18(25)26)20-15(23)12(19)10-5-3-2-4-6-10/h2-6,12-13,17H,7-8,19H2,1H3,(H,20,23)(H,25,26)/t12-,13-,17-/m1/s1

InChI Key

FUBBGQLTSCSAON-PBFPGSCMSA-N

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O.O

Solubility

SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS /DIHYDRATE/
1.48e-01 g/L

Synonyms

Cefaloglycin
Cephaloglycin
Cephaloglycin Dihydrate
Cephaloglycine
Dihydrate, Cephaloglycin

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.